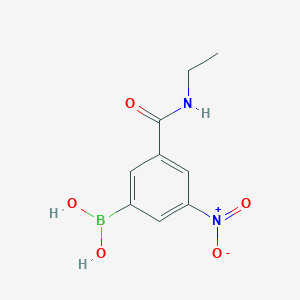

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[3-(ethylcarbamoyl)-5-nitrophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BN2O5/c1-2-11-9(13)6-3-7(10(14)15)5-8(4-6)12(16)17/h3-5,14-15H,2H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWBAGEDRZQWROK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80657435 | |

| Record name | [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-79-5 | |

| Record name | B-[3-[(Ethylamino)carbonyl]-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-79-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80657435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Introduction

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a vital reagent in contemporary organic synthesis, particularly valued in the realms of medicinal chemistry and materials science. Its utility primarily stems from its capacity to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to construct complex molecular architectures.[1][2][3] The presence of the ethylcarbamoyl and nitro functionalities on the phenylboronic acid core imparts specific electronic and steric properties, influencing reactivity and allowing for further chemical modifications. This guide provides a comprehensive overview of a robust and logical synthetic pathway to this valuable compound, intended for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established chemical principles, ensuring both reproducibility and a thorough understanding of the underlying reaction mechanisms.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach to this compound suggests a disconnection at the amide and boronic acid functionalities. The synthesis strategy hinges on two key transformations: the formation of an amide bond and the introduction of the boronic acid group. The most efficient pathway involves the initial synthesis of a suitable benzamide precursor, followed by a borylation reaction. This approach is often preferred as it avoids potential complications of protecting the boronic acid group during the amidation step.

Our synthetic strategy will commence with 3-bromo-5-nitrobenzoic acid as the starting material. This readily available compound provides the necessary aromatic core with the nitro group and a halogen handle for subsequent borylation. The synthesis will proceed through two main stages:

-

Amide Formation: Conversion of the carboxylic acid of 3-bromo-5-nitrobenzoic acid to the corresponding N-ethylamide.

-

Borylation: Introduction of the boronic acid moiety at the position of the bromine atom via a palladium-catalyzed cross-coupling reaction.

This strategic sequence ensures high efficiency and minimizes potential side reactions.

Visualizing the Synthetic Pathway

Caption: Figure 1: Overall synthetic workflow.

Part 1: Synthesis of 3-Bromo-N-ethyl-5-nitrobenzamide

The initial phase of the synthesis focuses on the formation of the amide bond. Direct condensation of a carboxylic acid and an amine to form an amide is challenging due to the formation of a highly unreactive ammonium carboxylate salt.[4][5] Therefore, activation of the carboxylic acid is necessary. A common and effective method is the conversion of the carboxylic acid to a more reactive acyl chloride.

Step 1.1: Formation of 3-Bromo-5-nitrobenzoyl chloride

The conversion of 3-bromo-5-nitrobenzoic acid to its corresponding acyl chloride is a standard procedure in organic synthesis. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are typically employed for this transformation. Thionyl chloride is often preferred for its cost-effectiveness and the fact that the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-bromo-5-nitrobenzoic acid (1.0 eq).

-

Add thionyl chloride (2.0-3.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the reaction mixture to reflux (approximately 75-80 °C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude 3-bromo-5-nitrobenzoyl chloride is typically used in the next step without further purification.

Step 1.2: Amidation with Ethylamine

The highly reactive acyl chloride readily undergoes nucleophilic acyl substitution with ethylamine to form the desired amide, 3-bromo-N-ethyl-5-nitrobenzamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

-

Dissolve the crude 3-bromo-5-nitrobenzoyl chloride in an inert aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of ethylamine (1.1-1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 eq) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure 3-bromo-N-ethyl-5-nitrobenzamide.

Part 2: Borylation to Yield this compound

The final step in the synthesis is the conversion of the aryl bromide to the corresponding boronic acid. The Miyaura borylation reaction is a powerful and widely used method for this transformation.[6] It involves the palladium-catalyzed cross-coupling of an aryl halide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).

Step 2.1: Miyaura Borylation Reaction

This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation with the diboron reagent, and reductive elimination to yield the desired boronic ester and regenerate the palladium(0) catalyst. The resulting pinacol boronate ester is then hydrolyzed to the final boronic acid.

Experimental Protocol:

-

To a dry Schlenk flask, add 3-bromo-N-ethyl-5-nitrobenzamide (1.0 eq), bis(pinacolato)diboron (1.1-1.2 eq), a palladium catalyst such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) (2-3 mol%), and a base such as potassium acetate (KOAc) (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a dry, degassed solvent such as dioxane or dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure.

-

The resulting crude pinacol boronate ester can be purified by column chromatography.

-

For hydrolysis to the boronic acid, dissolve the purified ester in a mixture of a suitable organic solvent (e.g., THF or acetone) and an aqueous acid solution (e.g., 1M HCl).

-

Stir the mixture at room temperature for 1-2 hours.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Data Summary

| Step | Starting Material | Product | Reagents | Typical Yield |

| 1.1 | 3-Bromo-5-nitrobenzoic acid | 3-Bromo-5-nitrobenzoyl chloride | SOCl₂, cat. DMF | >95% (crude) |

| 1.2 | 3-Bromo-5-nitrobenzoyl chloride | 3-Bromo-N-ethyl-5-nitrobenzamide | Ethylamine, TEA | 85-95% |

| 2.1 | 3-Bromo-N-ethyl-5-nitrobenzamide | This compound | B₂pin₂, Pd(dppf)Cl₂, KOAc | 70-85% |

Logical Relationships in the Synthesis

Caption: Figure 2: Key stages and their interplay.

Conclusion

The synthesis of this compound can be reliably achieved through a well-established two-stage process involving amide formation followed by a Miyaura borylation. The described protocols are robust and utilize readily available reagents and standard laboratory techniques. Careful execution of each step, particularly the anhydrous and inert conditions required for the borylation reaction, is crucial for achieving high yields and purity. This technical guide provides a solid foundation for researchers and scientists to successfully synthesize this important building block for applications in drug discovery and materials science.

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid chemical properties

An In-depth Technical Guide to 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Abstract

This compound is a multifunctional aromatic boronic acid derivative of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. Its unique trifunctional architecture—comprising a reactive boronic acid moiety, an electron-withdrawing nitro group, and a hydrogen-bonding ethylcarbamoyl side chain—renders it a highly versatile building block. This guide provides an in-depth analysis of its core chemical properties, reactivity, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore the causality behind its reactivity profile and provide a technical framework for its effective utilization in advanced chemical applications.

Core Molecular Profile & Physicochemical Properties

This compound is a substituted phenylboronic acid, a class of compounds renowned for their utility in carbon-carbon bond formation, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] The strategic placement of the nitro and ethylcarbamoyl groups on the phenyl ring significantly modulates the electronic properties and reactivity of the boronic acid functional group, making it a valuable and specialized reagent.

Molecular Structure

The structural arrangement of its functional groups is key to its chemical behavior.

Figure 1: Chemical Structure of this compound.

Physicochemical Data Summary

Quantitative data for this compound has been consolidated from supplier technical sheets and chemical databases. This data is essential for experimental design, including solvent selection, reaction temperature, and purification strategy.

| Property | Value | Source(s) |

| CAS Number | 871332-79-5 | [3] |

| Molecular Formula | C₉H₁₁BN₂O₅ | Calculated |

| Molecular Weight | 253.99 g/mol | Calculated |

| Appearance | Solid | [3] |

| Melting Point | 187-191 °C | [3] |

| Storage | 2-8°C, keep in a dry area | [3] |

| Synonyms | 3-(N-Ethylaminocarbonyl)-5-nitrophenylboronic acid, B-[3-[(ethylamino)carbonyl]-5-nitrophenyl]boronic acid | [3] |

Chemical Reactivity & Mechanistic Insights

The utility of this compound stems from the interplay of its three key functional groups. Understanding their individual and collective influence is critical for predicting its behavior in chemical transformations.

The Boronic Acid Moiety: The Reactive Core

The B(OH)₂ group is the primary site of reactivity. Arylboronic acids are known to be versatile, yet they possess inherent stability challenges.[4]

-

Suzuki-Miyaura Coupling: This is the cornerstone application. The boronic acid serves as the organoboron nucleophile, which, under palladium catalysis, couples with organohalides to form C-C bonds. The electron-deficient nature of the aromatic ring, due to the nitro and carbamoyl groups, can influence the transmetalation step of the catalytic cycle.

-

Reversible Esterification: Boronic acids readily and reversibly form boronate esters with diols.[4] This property is the foundation for their use in sensors for saccharides and in dynamic covalent chemistry for creating self-healing materials.[5]

-

Stability and Dehydration: A significant challenge with free boronic acids is their propensity to undergo dehydration to form cyclic boroxine anhydrides, especially upon heating or under vacuum. They are also susceptible to protodeboronation (loss of the boronic acid group) under certain conditions and oxidation.[4]

The Nitro and Ethylcarbamoyl Groups: Modulators of Reactivity

These two groups are not merely passive substituents; they actively define the molecule's character.

-

Electronic Effects: Both the nitro (-NO₂) and ethylcarbamoyl (-CONHCH₂CH₃) groups are strongly electron-withdrawing. This electronic pull makes the boron atom more electrophilic, which can affect its reactivity in cross-coupling reactions. Arylboronic acids with electron-withdrawing groups are also known to act as highly efficient catalysts for direct amidation reactions between carboxylic acids and amines.[6]

-

Synthetic Handles: The nitro group is a versatile synthetic handle. It can be readily reduced to an amine (-NH₂), opening a pathway for a vast array of subsequent functionalizations, such as amide bond formation, diazotization, or reductive amination. This allows for the generation of diverse chemical libraries from a single advanced intermediate.

-

Physicochemical Influence: The ethylcarbamoyl group provides a site for hydrogen bond donation (from the N-H) and acceptance (from the C=O). This influences the molecule's solubility, crystal packing, and its potential to interact with biological targets like enzyme active sites.

Figure 2: Core reactivity and application pathways for the title compound.

Synthesis & Purification Strategies

Plausible Synthetic Protocol

Proposed Workflow: Miyaura Borylation

-

Amide Formation: Start with a commercially available precursor, such as 3-bromo-5-nitrobenzoic acid. Activate the carboxylic acid (e.g., with thionyl chloride to form the acyl chloride) and react it with ethylamine to form 3-bromo-N-ethyl-5-nitrobenzamide. This step establishes the ethylcarbamoyl moiety.

-

Miyaura Borylation: Subject the resulting aryl bromide to a palladium-catalyzed cross-coupling reaction with a boron source like bis(pinacolato)diboron (B₂pin₂). This reaction installs a pinacol boronate ester, which is a common, stable precursor to the free boronic acid.

-

Deprotection: The final step involves the hydrolysis of the pinacol ester (e.g., using an acid like HCl or a reagent like sodium periodate) to yield the target this compound.

Expertise Insight: The choice of a late-stage borylation is deliberate. It avoids exposing the sensitive C-B bond to the potentially harsh conditions of nitration or amidation reactions, thus maximizing overall yield and purity.

Purification: A Critical Consideration

The purification of arylboronic acids requires careful technique due to their instability.

-

Chromatographic Challenges: Standard silica gel column chromatography can be problematic for free boronic acids, often leading to decomposition, deboronation, or irreversible binding to the stationary phase.[1][7] This makes purification difficult and can significantly lower yields.

-

The Boronate Ester Advantage: A field-proven strategy is to purify the stable boronate ester intermediate (e.g., the pinacol or Epin ester) using conventional silica gel chromatography.[1][7][8] These esters are generally more robust and less polar, making them easier to handle.[1] The pure ester is then deprotected in a clean, final step to yield the high-purity boronic acid.

-

Alternative Methods: For the free acid, recrystallization is often the preferred method if a suitable solvent system can be identified.

Applications in Research & Drug Development

The unique combination of functional groups makes this compound a valuable asset in several areas of chemical science.

-

Scaffold for Medicinal Chemistry: As an intermediate, it provides a platform for building complex molecules. It can be used in Suzuki-Miyaura reactions to synthesize biaryl compounds, a motif prevalent in many approved drugs.[2][9] The subsequent reduction of the nitro group allows for the introduction of new pharmacophores, enabling the exploration of structure-activity relationships (SAR).

-

Targeted Covalent Inhibitors: The boronic acid group can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites. This mechanism is exploited in drugs like the proteasome inhibitor Bortezomib.[9] This compound could serve as a starting point for designing novel inhibitors for various enzyme classes, including β-lactamases.[10]

-

Bioconjugation and Chemical Biology: The ability of the boronic acid to bind with diols can be used to immobilize enzymes or other biomolecules onto surfaces or to develop sensors for detecting carbohydrates.[2][11][12]

Safety & Handling

As a laboratory chemical, this compound should be handled with appropriate care. Based on data for structurally similar compounds, the following precautions are advised.[13]

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a chemical fume hood.

-

Potential Hazards: May be harmful if swallowed or inhaled.[13] Causes skin and serious eye irritation.[13] May cause respiratory irritation.[13]

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended (2-8°C) to prevent degradation.[3]

Conclusion

This compound is more than a simple building block; it is a sophisticated chemical tool. Its value lies in the precise arrangement of its functional groups, which provides a pre-packaged combination of reactivity, modularity, and strategic potential. For the medicinal chemist, it offers a direct route to complex scaffolds. For the organic chemist, it is a key player in powerful C-C bond-forming reactions. By understanding the fundamental principles of its reactivity and handling it with the appropriate techniques, researchers can fully leverage its potential to accelerate innovation in drug discovery and materials science.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | BoroPharm Inc. [boropharm.com]

- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 5. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. nbinno.com [nbinno.com]

- 12. 3-Carboxy-5-nitrophenylboronic acid | 101084-81-5 [chemicalbook.com]

- 13. achmem.com [achmem.com]

An In-depth Technical Guide to the Physical Properties of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a specialized organic compound that holds significant interest within the realms of medicinal chemistry and materials science. As a derivative of phenylboronic acid, it serves as a versatile building block in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the ethylcarbamoyl and nitro functional groups on the phenyl ring introduces specific electronic and steric properties, influencing its reactivity, binding affinities, and overall utility in the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the core physical properties of this compound, offering field-proven insights into its characterization. The methodologies presented herein are grounded in established analytical techniques, ensuring both scientific accuracy and practical applicability for researchers in drug discovery and chemical development.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are fundamental for its handling, characterization, and application in further research and development.

| Property | Value |

| CAS Number | 871332-79-5 |

| Molecular Formula | C₉H₁₁BN₂O₅[1] |

| Molecular Weight | 238.01 g/mol [1] |

| Appearance | Solid |

| Melting Point | 187-191 °C |

| Predicted Density | 1.37 ± 0.1 g/cm³ |

| Predicted pKa | 6.35 ± 0.10 |

| Storage Conditions | Sealed in a dry environment at 2-8°C |

Experimental Characterization Protocols

The following sections detail the experimental protocols for the determination of the physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the analytical process.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity. For crystalline solids, a sharp melting range is indicative of high purity, while a broad and depressed melting range suggests the presence of impurities.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely ground to a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility of this compound in various solvents is crucial for its application in synthesis, purification, and formulation.[2][3] The "like dissolves like" principle is a guiding concept, where polar compounds tend to dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Experimental Protocol (Qualitative):

-

Solvent Selection: A range of solvents with varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) is selected.

-

Sample Addition: A small, pre-weighed amount of the compound (e.g., 10 mg) is added to a known volume of each solvent (e.g., 1 mL) in separate vials.

-

Mixing: The vials are agitated (e.g., vortexed or sonicated) at a controlled temperature (e.g., 25 °C) for a set period.

-

Observation: The samples are visually inspected for complete dissolution, partial dissolution, or insolubility.

Experimental Protocol (Quantitative - HPLC-based):

-

Equilibrium Saturation: An excess of the compound is added to a known volume of the solvent and agitated until equilibrium is reached (typically 24-48 hours).

-

Filtration: The saturated solution is filtered through a syringe filter (e.g., 0.22 µm PTFE) to remove undissolved solids.

-

Dilution: A precise aliquot of the filtrate is diluted with a suitable mobile phase.

-

HPLC Analysis: The diluted sample is analyzed by a validated HPLC method with a UV detector.

-

Quantification: The concentration is determined by comparing the peak area to a standard calibration curve.

Caption: Workflow for Quantitative Solubility Determination.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure of this compound.

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the downfield region (typically δ 7.5-9.0 ppm) corresponding to the protons on the phenyl ring. The substitution pattern will dictate the multiplicity (e.g., singlets, doublets, triplets).

-

Amide Proton: A broad singlet for the N-H proton, with its chemical shift being solvent and concentration-dependent.

-

Ethyl Group Protons: A quartet for the -CH₂- group and a triplet for the -CH₃ group, characteristic of an ethyl group coupled to each other.

-

Boronic Acid Protons: A broad singlet for the B(OH)₂ protons, which may be exchangeable with water in the solvent.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: 20-50 mg of the compound is dissolved in a deuterated solvent.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

-

Data Processing: Similar processing steps as for ¹H NMR are applied.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (typically δ 160-180 ppm) for the amide carbonyl carbon.

-

Aromatic Carbons: Signals in the aromatic region (typically δ 110-160 ppm). The carbon attached to the boron atom will have a characteristic chemical shift.

-

Ethyl Group Carbons: Signals in the upfield region for the -CH₂- and -CH₃ carbons.

FTIR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol:

-

Sample Preparation: The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

Expected FTIR Spectral Features:

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the amide N-H stretching vibration.

-

C=O Stretch: A strong absorption band around 1640-1680 cm⁻¹ for the amide carbonyl group.

-

NO₂ Stretches: Two strong bands corresponding to the asymmetric (around 1500-1550 cm⁻¹) and symmetric (around 1300-1360 cm⁻¹) stretching vibrations of the nitro group.[4][5][6]

-

B-O-H Bending: Broad absorptions in the fingerprint region associated with the boronic acid moiety.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Data Acquisition: The mass spectrum is acquired in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination.

Expected Mass Spectral Features:

-

Molecular Ion: In positive ion mode, the protonated molecule [M+H]⁺ is expected. In negative ion mode, the deprotonated molecule [M-H]⁻ is often observed.[7]

-

Adducts: Adducts with solvent molecules or salts (e.g., [M+Na]⁺) may also be present.

-

Fragmentation: Fragmentation patterns can provide further structural information. Boronic acids can sometimes form boroxine trimers through dehydration, which might be observed in the mass spectrum.[8]

Caption: Spectroscopic Techniques for Structural Elucidation.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the purity of this compound and for monitoring reaction progress during its synthesis.[9][10]

Experimental Protocol (Reversed-Phase HPLC):

-

Column Selection: A C18 or similar reversed-phase column is typically used.

-

Mobile Phase Preparation: A mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is prepared.

-

Sample Preparation: A solution of the compound is prepared in the mobile phase or a compatible solvent at a known concentration.

-

Chromatographic Conditions: A gradient or isocratic elution method is developed to achieve good separation of the main peak from any impurities. The flow rate and column temperature are optimized.

-

Detection: A UV detector is commonly used, with the detection wavelength set to an absorbance maximum of the compound.

-

Data Analysis: The purity is typically calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Conclusion

The physical properties of this compound are critical to its successful application in research and development. This guide has provided a detailed overview of its key characteristics and the experimental protocols required for their determination. By employing these standardized and well-understood analytical techniques, researchers can ensure the quality and consistency of this important chemical building block, thereby facilitating the advancement of their scientific endeavors. The combination of melting point analysis, solubility studies, comprehensive spectroscopic characterization, and chromatographic purity assessment forms a robust framework for the complete physical profiling of this compound.

References

- 1. 3-Carboxy-5-nitrophenylboronic acid | 101084-81-5 [chemicalbook.com]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. ovid.com [ovid.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 저분자 HPLC [sigmaaldrich.com]

Structure elucidation of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

An In-Depth Technical Guide to the Structure Elucidation of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid

Introduction

In the landscape of modern drug discovery and materials science, phenylboronic acids serve as indispensable building blocks, most notably in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1][2] The precise molecular structure of these reagents is paramount, as it dictates their reactivity, stability, and potential biological activity.[3] This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of this compound, a substituted aromatic boronic acid.

As a Senior Application Scientist, my objective is not merely to present data, but to articulate the scientific rationale behind the chosen analytical strategy. We will employ an orthogonal series of spectroscopic and spectrometric techniques. This self-validating system ensures that the final structural assignment is unambiguous and supported by a confluence of evidence, reflecting the highest standards of scientific integrity. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for small molecule characterization.

Chapter 1: The Analytical Strategy - An Orthogonal Approach

The cornerstone of modern structure elucidation is the use of multiple, independent analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation provides a level of confidence that no single technique can offer. Our strategy for this compound integrates Mass Spectrometry (MS) for molecular formula determination, Nuclear Magnetic Resonance (NMR) spectroscopy for mapping the atomic connectivity, and Infrared (IR) Spectroscopy for functional group identification. Finally, where the highest degree of certainty is required, X-ray Crystallography provides the ultimate confirmation of the three-dimensional structure in the solid state.[4][5]

References

- 1. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid (CAS: 871332-79-5) for Advanced Drug Discovery

Introduction: A Multifunctional Building Block for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for versatile, high-utility chemical scaffolds is perpetual. 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid, identified by its CAS number 871332-79-5, represents a quintessential example of such a building block. This molecule is strategically functionalized with three distinct chemical motifs: a boronic acid, a nitro group, and an ethylcarbamoyl moiety. This trifecta of functionalities provides medicinal chemists with a powerful tool for constructing complex molecular architectures, enabling sophisticated structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The boronic acid group is renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming carbon-carbon bonds.[1][2] Furthermore, the unique electronics of the boron atom allow it to form reversible covalent bonds with diols or specific amino acid residues (like serine or threonine) in enzyme active sites, a feature famously exploited in drugs like the proteasome inhibitor Bortezomib.[3][4] The electron-withdrawing nitro group significantly influences the reactivity of the aromatic ring and can serve as a handle for further chemical transformations, such as reduction to an amine. The ethylcarbamoyl group provides a stable amide linkage with a vector for exploring hydrogen bonding interactions and modifying physicochemical properties like solubility and cell permeability.

This guide provides an in-depth analysis of this compound, detailing its properties, a logical synthetic pathway, and its core applications in pharmaceutical research, complete with validated experimental protocols.

Physicochemical and Structural Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and screening. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 871332-79-5 | BoroPharm Inc. |

| Molecular Formula | C₉H₁₁BN₂O₅ | - |

| Molecular Weight | 237.99 g/mol | - |

| Appearance | Solid | BoroPharm Inc. |

| Melting Point | 187-191 °C | BoroPharm Inc. |

| Storage Conditions | 2-8°C, Keep in a dry area | BoroPharm Inc. |

| Synonyms | [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid, 3-(N-Ethylaminocarbonyl)-5-nitrobenzeneboronic acid | BoroPharm Inc. |

Synthesis and Mechanistic Rationale

The synthesis of this compound can be approached through several routes. A logical and robust pathway involves the amidation of a commercially available precursor, 3-carboxy-5-nitrophenylboronic acid, which ensures the precise placement of all three functional groups.

Causality of Experimental Choices: This synthetic approach is chosen for its high regioselectivity and the use of well-established, high-yielding reactions. Starting with 3-carboxy-5-nitrophenylboronic acid (CAS 101084-81-5) leverages a readily available starting material.[5][6][7] The conversion of the carboxylic acid to an amide is a standard transformation. Using a peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is advantageous as it proceeds under mild conditions, minimizing potential side reactions involving the boronic acid or nitro functionalities. The base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid and the amine salt, facilitating the reaction.

Proposed Synthetic Workflow

Caption: Proposed synthesis of the target compound via amide coupling.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful synthesis relies on careful control of stoichiometry and reaction conditions.

-

Reagent Preparation: To a solution of 3-carboxy-5-nitrophenylboronic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and Diisopropylethylamine (DIPEA, 3.0 eq). Stir the mixture under an inert atmosphere (e.g., Argon) for 15 minutes at room temperature.

-

Amine Addition: Cool the reaction mixture to 0°C using an ice bath. Add Ethylamine hydrochloride (1.2 eq) portion-wise, ensuring the internal temperature does not exceed 5°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

-

Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic and basic washes serve to remove unreacted starting materials and coupling reagents.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel to yield the pure this compound.

Core Applications in Drug Development

The unique structural arrangement of this compound makes it a valuable reagent in several key areas of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura coupling.[8] This palladium-catalyzed reaction enables the formation of a C(sp²)-C(sp²) bond between the boronic acid and an aryl or heteroaryl halide/triflate.[2][9] This is a cornerstone reaction for synthesizing biaryl motifs, which are prevalent in many approved drugs. The electron-withdrawing nature of the nitro and carbamoyl groups can influence the electronic properties and reactivity of the boronic acid in the catalytic cycle.

Caption: Role in Suzuki-Miyaura cross-coupling reactions.

Fragment-Based Drug Discovery (FBDD) and Linker Chemistry

In FBDD, small molecules ("fragments") are screened for weak binding to a biological target.[] this compound is an ideal fragment due to its molecular weight and the presence of multiple interaction points. The boronic acid can form reversible covalent bonds or hydrogen bonds with active site residues, the amide can act as a hydrogen bond donor/acceptor, and the nitro group can be used as a chemical handle for fragment evolution.[11] The distinct reactivity of each group allows for its use as a versatile linker, connecting different pharmacophores in a controlled, stepwise manner.

Boron-Based Therapeutics and Covalent Inhibition

The field of boron-containing drugs has expanded significantly since the approval of Bortezomib.[12] The boronic acid moiety is an electrophilic "warhead" that can react with nucleophilic residues (e.g., serine, threonine) in enzyme active sites to form a stable, yet reversible, tetrahedral boronate adduct.[3][4] This mechanism can lead to potent and selective enzyme inhibition. While this specific molecule may not be a final drug, it serves as a critical starting point or intermediate for designing more complex boronic acid-based inhibitors.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a self-validating system for coupling the title compound with a generic aryl bromide. Success is validated by the consumption of starting materials and the appearance of a new, less polar product spot on a TLC plate, confirmed by mass spectrometry.

-

Reaction Setup: To a microwave vial or Schlenk flask, add this compound (1.2 eq), the desired aryl bromide (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

-

Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-Dioxane and Water (0.1 M relative to the aryl bromide). Seal the vessel and degas the mixture by bubbling argon through the solution for 15-20 minutes. This step is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

-

Heating: Heat the reaction mixture to 85-100°C and stir for 4-12 hours. The reaction can be performed using conventional heating with an oil bath or in a microwave reactor for accelerated reaction times.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Once the aryl bromide is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

-

Extraction and Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the desired biaryl product.

Conclusion

This compound is more than a simple chemical reagent; it is a sophisticated molecular tool designed for the challenges of modern drug discovery. Its pre-installed functional handles—the boronic acid for coupling and potential covalent interactions, the nitro group for subsequent modification, and the ethylcarbamoyl group for SAR exploration—provide a robust platform for generating novel chemical entities. The synthetic accessibility and predictable reactivity of this compound ensure its continued relevance for researchers and scientists in the pharmaceutical industry, enabling the efficient construction of complex molecules in the pursuit of next-generation therapeutics.

References

- 1. nbinno.com [nbinno.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 5. 3-Carboxy-5-nitrophenylboronic acid | 101084-81-5 [chemicalbook.com]

- 6. 3-カルボキシ-5-ニトロフェニルボロン酸 | Sigma-Aldrich [sigmaaldrich.com]

- 7. mdpi.com [mdpi.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 11. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

An In-Depth Technical Guide to 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid for Advanced Research

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid (CAS No. 871332-79-5) is an organoboron compound of increasing interest in the fields of organic synthesis and medicinal chemistry. Its unique trifunctional structure, featuring a boronic acid group, a nitroaromatic core, and an ethylamide moiety, makes it a highly versatile building block. The boronic acid functional group is renowned for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation.[1] The presence of an electron-withdrawing nitro group significantly influences the electronic properties of the phenyl ring, affecting its reactivity and potential interactions with biological targets. Furthermore, the ethylcarbamoyl group can modulate the compound's solubility and provides a handle for further synthetic modifications or specific molecular recognition interactions.

This guide provides an in-depth overview of the commercial availability, synthesis, characterization, applications, and safe handling of this compound, designed to empower researchers in their scientific endeavors.

Chemical Properties and Specifications

| Property | Value |

| CAS Number | 871332-79-5 |

| Molecular Formula | C₉H₁₁BN₂O₅ |

| Molecular Weight | 238.01 g/mol |

| IUPAC Name | [3-(Ethylcarbamoyl)-5-nitrophenyl]boronic acid |

| SMILES | CCNC(=O)C1=CC(--INVALID-LINK--[O-])=CC(B(O)O)=C1 |

| InChI Key | FWBAGEDRZQWROK-UHFFFAOYSA-N |

Table 1: Key chemical properties of this compound.

Commercial Availability

This compound is available from several specialized chemical suppliers. Purity levels and available quantities may vary, and it is recommended to request a certificate of analysis from the supplier to ensure material quality.

| Supplier | Purity | Available Quantities |

| Alfa Chemistry | ≥98% | Inquire for details |

| CymitQuimica | >95% | 250mg, 1g, 5g, 25g |

| Arctom | ≥95% | Inquire for details |

| Pure Chemistry Scientific | ≥97% | Inquire for details |

Table 2: A non-exhaustive list of commercial suppliers for this compound.[2][3][4]

Proposed Synthetic Pathway

While specific, peer-reviewed synthesis procedures for this compound are not extensively detailed in public literature, a plausible and common route for the synthesis of arylboronic acids involves the borylation of an organometallic intermediate, such as a Grignard or organolithium reagent, derived from the corresponding aryl halide. A general two-step approach is outlined below.

Step 1: Amide Formation The synthesis would likely begin with 3-bromo-5-nitrobenzoic acid. This starting material can be converted to the corresponding N-ethylamide via standard amide coupling procedures, for example, by first converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethylamine.

Step 2: Borylation via Grignard Reaction The resulting 3-bromo-N-ethyl-5-nitrobenzamide can then be converted into a Grignard reagent by reaction with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). This organometallic intermediate is then reacted at low temperature with a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃). Subsequent acidic workup hydrolyzes the resulting boronate ester to yield the final this compound.[5]

Caption: Proposed synthesis of this compound.

Quality Control and Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The aromatic protons should exhibit characteristic splitting patterns and chemical shifts influenced by the nitro and ethylcarbamoyl substituents. ¹¹B NMR spectroscopy is also a valuable tool for characterizing boronic acids, with the boron signal appearing at a specific chemical shift.[6]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of the compound. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient mobile phase is typically effective for analyzing arylboronic acids.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

-

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=O stretches of the amide, the N-O stretches of the nitro group, and the broad O-H stretch of the boronic acid.

Researchers should request a Certificate of Analysis from their supplier or perform these analytical tests in-house to validate the material before use.

Applications in Organic Synthesis and Drug Discovery

The primary application of this compound lies in its utility as a building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the boronic acid and an aryl or vinyl halide/triflate, providing a powerful method for constructing complex molecular architectures, particularly biaryl structures which are prevalent in many pharmaceutical agents.[8]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general methodology for the coupling of an arylboronic acid with an aryl bromide. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equivalents)

-

Solvent (e.g., a mixture of toluene and water, or dioxane and water)

Procedure:

-

To a reaction vessel, add the aryl bromide, this compound, and the base.

-

Purge the vessel with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential in Medicinal Chemistry and Targeted Protein Degradation

Beyond its role in traditional cross-coupling, this compound is a valuable fragment for drug discovery. The substituted nitrophenyl core can serve as a scaffold for building more complex molecules. A particularly exciting application is in the development of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase.[9][10] A PROTAC consists of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker.

This compound can be envisioned as a versatile building block for constructing the linker portion of a PROTAC. The boronic acid can be coupled to a target-binding ligand, and the nitro group can be chemically reduced to an amine, providing a reactive site for attaching the E3 ligase ligand.

Caption: Conceptual use in Proteolysis-Targeting Chimera (PROTAC) synthesis.

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate care. A Safety Data Sheet (SDS) is available and should be consulted before use.[2]

-

Hazard Identification: May cause skin and eye irritation. Harmful if swallowed. May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry place. Boronic acids can be sensitive to moisture and air.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

References

- 1. 57260-73-8 | NH2-C2-NH-Boc | Suvorexant | Ambeed.com [ambeed.com]

- 2. eldorado.tu-dortmund.de [eldorado.tu-dortmund.de]

- 3. WO2017007612A1 - Methods to induce targeted protein degradation through bifunctional molecules - Google Patents [patents.google.com]

- 4. WO2020132561A1 - Targeted protein degradation - Google Patents [patents.google.com]

- 5. rsc.org [rsc.org]

- 6. Unified Patents - Analytics Portal [portal.unifiedpatents.com]

- 7. WO2024057021A1 - Compounds for targeted protein degradation - Google Patents [patents.google.com]

- 8. WO2020206608A1 - Methods and compositions for targeted protein degradation - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. parchem.com [parchem.com]

Purity Analysis of 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid: A Comprehensive Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development, ensuring safety and efficacy. 3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a vital building block in medicinal chemistry, and its purity profile directly impacts the quality of downstream products. This technical guide provides a comprehensive framework for the purity analysis of this compound, synthesizing orthogonal analytical techniques with regulatory insights. We delve into the causality behind experimental choices, presenting self-validating protocols for chromatography, mass spectrometry, NMR spectroscopy, and elemental analysis. This document is structured to empower researchers and quality control professionals with the expertise to establish a robust and compliant analytical control strategy, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction: The Criticality of Purity for a Key Synthetic Intermediate

This compound (CAS 871332-79-5) is a substituted arylboronic acid. Such compounds are instrumental in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds[1]. The presence of the boronic acid, nitro, and ethylcarbamoyl functionalities makes it a versatile reagent for constructing complex molecular architectures in drug discovery programs.

However, the synthetic routes to this intermediate can introduce a variety of impurities, including starting materials, by-products, intermediates, and degradation products[2]. The level and nature of these impurities can significantly affect the yield, purity, and safety profile of the final API. Therefore, a multi-faceted analytical approach is not just a quality control measure but a fundamental requirement for regulatory compliance and successful drug development. This guide outlines such an approach, aligning with the stringent expectations of guidelines like ICH Q3A(R2), which governs impurities in new drug substances[2][3].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 871332-79-5 | [4] |

| Molecular Formula | C₉H₁₁BN₂O₅ | Derived from structure |

| Appearance | Solid | [4] |

| Melting Point | 187-191 °C | [4] |

| Storage | 2-8 °C, dry conditions | [4] |

The Orthogonal Analytical Strategy: A Multi-Technique Approach

No single analytical technique can provide a complete picture of a compound's purity. A robust strategy relies on an orthogonal approach, where different methods with distinct chemical principles are employed to analyze the same sample. This ensures that all potential impurities—organic, inorganic, and residual solvents—are detected and quantified.

Caption: Integrated analytical workflow for purity assessment.

Chromatographic Analysis: The Cornerstone of Purity and Impurity Quantification

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the definitive techniques for separating, quantifying, and profiling organic impurities in pharmaceutical substances[5][6].

Expertise & Causality: Method Development Considerations

The analysis of boronic acids via reversed-phase HPLC presents unique challenges. Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines, especially at elevated temperatures or in non-aqueous environments[7]. Furthermore, interactions with residual silanols on silica-based columns can lead to peak tailing and poor reproducibility[8].

Our choice of method parameters aims to mitigate these issues:

-

Column: An Acquity BEH C18 column is selected. The Bridged Ethyl Hybrid (BEH) particle technology provides excellent stability across a wide pH range and reduces silanol activity, leading to better peak shapes for polar and acidic compounds[9][10].

-

Mobile Phase: A mobile phase consisting of 10 mM ammonium acetate and acetonitrile is chosen. The ammonium acetate buffer helps to maintain a consistent pH, suppressing the ionization of the boronic acid group and minimizing interactions with silanols, thereby improving peak symmetry[9][10].

-

Detection: UV detection is appropriate due to the presence of the nitro-aromatic chromophore in the molecule. A photodiode array (PDA) detector is preferred to assess peak purity and assist in identifying impurities by comparing their UV spectra to that of the main component.

Experimental Protocol: UPLC-UV Method for Related Substances

This protocol is designed as a self-validating system, where system suitability parameters ensure the method's performance before sample analysis.

-

Instrumentation:

-

UPLC system with a binary solvent manager, sample manager, and PDA detector.

-

Empower or similar chromatography data software.

-

-

Chromatographic Conditions:

-

Column: Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 1.0 µL.

-

Detection Wavelength: As determined by UV spectrum (e.g., 254 nm).

-

Gradient Program:

-

| Time (min) | % Mobile Phase B |

| 0.0 | 5 |

| 8.0 | 95 |

| 9.0 | 95 |

| 9.1 | 5 |

| 10.0 | 5 |

-

Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Test Solution: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of diluent (1.0 mg/mL).

-

Sensitivity Solution: Prepare a 0.05% solution relative to the test solution (e.g., dilute the Test Solution 1 in 2000). This is used to verify the reporting threshold as per ICH Q3A[2][11].

-

-

System Suitability:

-

Inject the Test Solution six times. The relative standard deviation (RSD) for the peak area of the main component should be ≤ 2.0%.

-

The tailing factor for the main peak should be between 0.8 and 1.5.

-

-

Analysis & Reporting:

Mass Spectrometry: Structural Elucidation of Unknown Impurities

When coupled with liquid chromatography, mass spectrometry (LC-MS) is a powerful tool for identifying unknown impurities by providing critical molecular weight information[5][12].

Expertise & Causality: Ionization and Detection Strategy

Boronic acids ionize well using Electrospray Ionization (ESI), particularly in the negative ion mode, where they readily lose a proton to form the [M-H]⁻ ion[9][10]. This provides a clear indication of the molecular weight. High-resolution mass spectrometry (HRMS), using instruments like Time-of-Flight (TOF) or Orbitrap, is invaluable. It provides a highly accurate mass measurement, allowing for the determination of the elemental composition of an impurity, which is a critical step in its structural elucidation[12]. The analysis of boronic acids by MS can be complicated by the formation of dimers and solvent adducts, but optimized instrument conditions can minimize these phenomena[10].

Experimental Protocol: LC-MS for Impurity Identification

-

Instrumentation:

-

A UPLC system (as described in Sec 3.2) coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.

-

-

MS Parameters (Negative Ion Mode):

-

Ionization Mode: ESI-.

-

Capillary Voltage: 2.5 - 3.5 kV.

-

Cone Voltage: 30 - 50 V.

-

Source Temperature: 120 - 150 °C.

-

Desolvation Temperature: 350 - 500 °C.

-

Mass Range: 50 - 1000 m/z.

-

Note: These parameters must be optimized for the specific instrument.

-

-

Analysis:

-

Analyze the Test Solution from Section 3.2.

-

Extract ion chromatograms for masses corresponding to potential impurities identified in the UPLC-UV analysis.

-

Obtain the accurate mass of the [M-H]⁻ ion for each impurity.

-

Use the instrument software to predict possible elemental compositions.

-

Propose impurity structures based on the elemental composition and knowledge of the synthetic process (e.g., starting materials, potential by-products like de-ethylated or hydrolyzed analogs).

-

NMR Spectroscopy: Definitive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of the main component and the characterization of impurities, particularly isomers, which may not be separated by HPLC[12][13].

-

¹H and ¹³C NMR: These spectra provide detailed information about the carbon-hydrogen framework of the molecule, confirming the presence of the ethyl group, the aromatic ring substitution pattern, and other key structural features.

-

¹¹B NMR: This technique is specific to the boron nucleus and is highly informative for boronic acids[14][15]. It can readily distinguish between the trigonal planar (sp²) boronic acid and the tetrahedral (sp³) boronate ester or borate complexes[13][16]. A typical chemical shift for an sp²-hybridized arylboronic acid would be observed, confirming the integrity of this critical functional group[14][17].

Elemental and Inorganic Purity Assessment

Elemental Analysis (CHNS)

Combustion analysis provides the percentage of Carbon, Hydrogen, Nitrogen, and Sulfur in the sample. The experimental values are compared against the theoretical values calculated from the empirical formula (C₉H₁₁BN₂O₅). A close correlation (typically within ±0.4%) provides strong evidence of the overall purity of the bulk material and the absence of significant amounts of impurities with different elemental compositions[18][19].

Inorganic Impurities (ICP-MS)

The manufacturing process can introduce inorganic impurities, such as residual metals from catalysts or reactors[]. These are regulated under ICH Q3D[11]. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the standard technique for quantifying trace elemental impurities due to its high sensitivity and ability to detect a wide range of elements down to parts-per-billion (ppb) levels[6][21][22]. The analysis should target elements known to be used in the synthesis (e.g., palladium from coupling reactions) and other common elemental impurities.

Residual Solvents Analysis via GC-HS

Organic solvents used during synthesis and purification must be controlled. ICH Q3C classifies solvents based on their toxicity and sets permissible daily exposure limits[11]. The standard method for their analysis is Headspace Gas Chromatography (GC-HS), which is ideal for separating and quantifying volatile organic compounds in a solid matrix[6][23].

Impurity Profile and Regulatory Acceptance Criteria

The ultimate goal of this multi-faceted analysis is to establish a comprehensive impurity profile for this compound. This profile is critical for batch release and regulatory filings.

ICH Q3A(R2) Thresholds

The ICH Q3A(R2) guideline provides a framework for setting acceptance criteria for impurities in a new drug substance[2][3].

Table 2: ICH Q3A(R2) Impurity Thresholds (for Maximum Daily Dose ≤ 2 g/day )

| Threshold | Level | Action Required |

| Reporting | ≥ 0.05% | The impurity must be reported in regulatory submissions. |

| Identification | > 0.10% | The structure of the impurity must be determined. |

| Qualification | > 0.15% | The biological safety of the impurity must be established. |

Source: Adapted from ICH Harmonised Tripartite Guideline Q3A(R2)[2][3].

Caption: Decision tree for impurity management per ICH Q3A.

Conclusion

The purity analysis of this compound requires a scientifically sound, multi-disciplinary approach. By integrating high-resolution chromatographic and spectroscopic techniques with established methods for inorganic and volatile impurity analysis, a complete and accurate purity profile can be established. The protocols and rationale presented in this guide provide a robust framework for researchers and quality control professionals to ensure that this critical intermediate meets the high standards of quality and safety required in the pharmaceutical industry. Adherence to this comprehensive strategy, grounded in ICH guidelines, will facilitate successful process development and smooth regulatory submissions.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 4. This compound | BoroPharm Inc. [boropharm.com]

- 5. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]

- 6. biotech-spain.com [biotech-spain.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 12. ijprajournal.com [ijprajournal.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. par.nsf.gov [par.nsf.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. aurigaresearch.com [aurigaresearch.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 21. smithers.com [smithers.com]

- 22. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]

- 23. toref-standards.com [toref-standards.com]

Spectroscopic Data for 3-(Ethylcarbamoyl)-5-nitrophenylboronic Acid: A Technical Guide

Introduction

3-(Ethylcarbamoyl)-5-nitrophenylboronic acid is a bespoke chemical entity of significant interest within contemporary drug discovery and synthetic chemistry. Its unique trifunctional architecture, featuring a boronic acid moiety, a nitro group, and an ethylamide, presents a versatile scaffold for the development of targeted therapeutics and specialized chemical probes. The boronic acid group is renowned for its ability to form reversible covalent bonds with diols, a characteristic leveraged in sensors for saccharides and in the design of enzyme inhibitors. The nitro group, a potent electron-withdrawing group, modulates the electronic properties of the phenyl ring and can serve as a handle for further chemical transformations. The ethylcarbamoyl group provides a point for hydrogen bonding interactions, influencing the compound's solubility and its binding affinity with biological targets.

This technical guide provides a comprehensive overview of the spectroscopic data for this compound. As experimentally derived spectra for this specific compound are not widely published, this guide will present predicted data based on established principles of spectroscopy and analysis of structurally analogous compounds. Detailed, field-proven protocols for acquiring such data are also provided to ensure that researchers can validate these predictions and further characterize this compound of interest.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the structure of organic molecules in solution. The following sections detail the predicted ¹H, ¹³C, and ¹¹B NMR spectra for this compound, along with the rationale for these predictions and protocols for data acquisition.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in a solvent such as DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic protons, the ethyl group protons, the amide proton, and the boronic acid protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~8.60 | t, J ≈ 1.5 Hz | 1H | Ar-H (H-4) | Deshielded due to the anisotropic effect of the two adjacent electron-withdrawing groups (nitro and carbamoyl). The meta-coupling to H-2 and H-6 results in a triplet. |

| ~8.45 | t, J ≈ 1.5 Hz | 1H | Ar-H (H-6) | Similar electronic environment to H-4, leading to a downfield shift. Meta-coupling to H-2 and H-4. |

| ~8.20 | t, J ≈ 1.5 Hz | 1H | Ar-H (H-2) | Slightly upfield compared to H-4 and H-6 due to being meta to the nitro group. Meta-coupling to H-4 and H-6. |

| ~8.50 | t, J ≈ 5.5 Hz | 1H | N-H | The amide proton is expected to be a broad triplet due to coupling with the adjacent CH₂ group. Its chemical shift can be variable and is dependent on concentration and temperature. |

| ~3.30 | q, J ≈ 7.2 Hz | 2H | -CH₂- | The methylene protons are adjacent to the amide nitrogen and are split into a quartet by the neighboring methyl protons. |

| ~1.15 | t, J ≈ 7.2 Hz | 3H | -CH₃ | The terminal methyl protons are split into a triplet by the adjacent methylene protons. |

| ~8.10 | br s | 2H | B(OH)₂ | The protons of the boronic acid hydroxyl groups are typically broad and their chemical shift is highly dependent on solvent, concentration, and water content. |

Diagram 1: ¹H NMR Acquisition Workflow

A generalized workflow for acquiring a ¹H NMR spectrum.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~165 | C=O | The carbonyl carbon of the amide is expected at a characteristic downfield position. |

| ~148 | Ar-C-NO₂ | The carbon atom attached to the nitro group is significantly deshielded. |

| ~138 | Ar-C-B(OH)₂ | The carbon bearing the boronic acid group will be broad due to quadrupolar relaxation of the boron nucleus. |

| ~135 | Ar-C-CONH | The carbon attached to the carbamoyl group. |

| ~130 | Ar-C-H | Aromatic methine carbon. |

| ~125 | Ar-C-H | Aromatic methine carbon. |

| ~120 | Ar-C-H | Aromatic methine carbon. |

| ~34 | -CH₂- | The methylene carbon of the ethyl group. |

| ~15 | -CH₃ | The methyl carbon of the ethyl group. |

Predicted ¹¹B NMR Spectral Data

¹¹B NMR is a valuable tool for characterizing boron-containing compounds.

-

Expected Chemical Shift: For a trigonal boronic acid, a broad signal is expected in the range of δ 28-34 ppm . The broadness is due to the quadrupolar nature of the ¹¹B nucleus.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the good solubility of many boronic acids and the ability to observe exchangeable protons (NH and OH).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Tune and shim the probe to achieve optimal resolution.

-

Acquire the spectrum using a standard pulse program. A spectral width of -2 to 12 ppm is typically sufficient.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

A larger number of scans (e.g., 1024 or more) will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

A spectral width of 0 to 200 ppm is appropriate.

-

Reference the spectrum to the solvent peak of DMSO-d₆ at δ 39.52 ppm.

-

-

¹¹B NMR Acquisition:

-

Use a broadband probe tuned to the ¹¹B frequency.

-

A spectral width of 100 to -100 ppm is suitable.

-

Reference the spectrum to an external standard of BF₃·OEt₂ at δ 0.0 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of a compound.

Predicted Mass Spectrometry Data

The molecular formula of this compound is C₉H₁₁BN₂O₅, with a monoisotopic mass of 238.0709 g/mol .

Table 3: Predicted m/z Values for Molecular Ions

| Ion | Calculated m/z | Ionization Mode |